N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline ring, a sulfanyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline derivative with a thiol compound, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-quinazoline intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
Chemistry: N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various medical conditions. Its ability to modulate specific molecular pathways suggests it could be developed into a drug for conditions such as cancer, inflammation, and neurological disorders.
Industry: In industrial applications, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- N-(4-chlorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- N-(4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
Comparison: N-(4-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-14-9-7-13(8-10-14)21-17(22)11-24-18-15-5-3-4-6-16(15)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVKJPKDTMUNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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